ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyrazole core
Preparation Methods
The synthesis of ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Chemical Reactions Analysis
ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The exact mechanism of action of ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thieno[2,3-c]pyrazole core. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
ETHYL 1-{3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBONYL}PIPERIDINE-4-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLATE: This compound shares a similar core structure but lacks the piperidine group.
METHYL 3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLATE: Similar to the ethyl ester, but with a methyl ester group instead.
N-ETHYL-3-METHYL-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE: This compound has an amide group instead of the ester group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
IUPAC Name |
ethyl 1-(3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carbonyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-3-27-21(26)15-9-11-23(12-10-15)19(25)18-13-17-14(2)22-24(20(17)28-18)16-7-5-4-6-8-16/h4-8,13,15H,3,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYPXMOYRZSZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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